Product packaging for Benzyl cyclopropylcarbamate(Cat. No.:CAS No. 88048-43-5)

Benzyl cyclopropylcarbamate

Cat. No.: B3058140
CAS No.: 88048-43-5
M. Wt: 191.23 g/mol
InChI Key: ANHOWPBVPPIHML-UHFFFAOYSA-N
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Description

Benzyl cyclopropylcarbamate (CAS 54888-11-8) is a chemical intermediate of interest in organic synthesis and medicinal chemistry. Its molecular formula is C11H13NO2, and it has a molecular weight of 191.23 g/mol . The compound features a carbamate group, a key structural motif in modern drug discovery . Carbamate-bearing molecules are increasingly used in medicinal chemistry due to their hybrid amide-ester features, which generally confer very good chemical and proteolytic stabilities compared to native peptide bonds . This makes them valuable as peptide bond surrogates in the design of enzyme inhibitors, helping to improve metabolic stability, target specificity, and cell membrane permeability of peptide-based drug candidates . Specifically, the cyclopropyl moiety in the amine component can impart conformational restraint, while the benzyl (Cbz) group on the carbamate oxygen is a well-known protecting group for amines in synthetic chemistry . The carbamate group is known to participate in hydrogen bonding through its carbonyl oxygen and backbone NH, which can modulate interactions with biological targets . From a structural perspective, the carbamate functionality exhibits a preference for the anti-isomer conformation, which imposes a degree of conformational restriction that is useful in molecular design . This product is intended for research applications such as the synthesis of more complex molecules, pharmaceutical intermediates, and as a building block in drug discovery projects . It must be stored in a tightly closed container in a cool, dry, and well-ventilated area . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B3058140 Benzyl cyclopropylcarbamate CAS No. 88048-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(12-10-6-7-10)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHOWPBVPPIHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521269
Record name Benzyl cyclopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88048-43-5
Record name Benzyl cyclopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of Benzyl Cyclopropylcarbamate

De Novo Synthesis of Benzyl (B1604629) Cyclopropylcarbamate and its Analogs

De novo synthesis refers to the creation of complex molecules from simple, readily available starting materials. nih.gov For benzyl cyclopropylcarbamate, this involves forming the core carbamate (B1207046) structure through various strategies.

Direct Carbamation Strategies and Reagent Selection

Direct carbamation is a primary method for synthesizing this compound. This typically involves the reaction of cyclopropylamine (B47189) with a benzyl-containing reagent that introduces the carbamate functionality. A common and effective reagent for this purpose is benzyl chloroformate (Cbz-Cl). commonorganicchemistry.comchemicalbook.com The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com

Another approach involves the use of mixed carbonates, such as those derived from p-nitrophenyl chloroformate (PNPCOCl). acs.orgnih.gov These reagents can be prepared by reacting an alcohol with PNPCOCl and are effective in alkoxycarbonylating amines. acs.org For instance, 4-nitrophenyl cyclopropylcarbamate, synthesized from 4-nitrophenyl chloroformate and cyclopropylamine, has been used as a synthon in the synthesis of more complex molecules. researchgate.net

The choice of reagent and reaction conditions can be influenced by the presence of other functional groups in the starting materials and the desired purity of the final product. For example, benzyl N-succinimidyl carbonate (Cbz-OSu) is a solid, odorless alternative to the lachrymatory Cbz-Cl and can lead to cleaner reactions with primary amines. commonorganicchemistry.comreddit.com

Table 1: Reagents for Direct Carbamation

Reagent Common Name/Abbreviation Key Features
Benzyl chloroformate Cbz-Cl, Z-Cl Widely used for Cbz protection of amines. commonorganicchemistry.comchemicalbook.com
Benzyl N-succinimidyl carbonate Cbz-OSu Solid, odorless alternative to Cbz-Cl. commonorganicchemistry.comreddit.com
4-Nitrophenyl chloroformate PNPCOCl Used to create activated carbonates for carbamate synthesis. acs.orgnih.gov

Catalytic Synthesis Approaches for Carbamate Formation

Catalysis offers an efficient and often milder route to carbamate synthesis. Metal-based catalysts are frequently employed to facilitate these transformations. For example, gold nanocluster catalysts supported on carbon have been shown to be effective in the aqueous-phase oxidative coupling of alcohols to form esters, a reaction type that can be adapted for carbamate synthesis. rsc.org

The use of cesium carbonate, sometimes in conjunction with a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI), has been shown to be effective in the synthesis of carbamates from amines, carbon dioxide, and an alkyl halide. nih.govgoogle.com This method allows for a one-pot synthesis where the carbamate is formed and can be subsequently N-alkylated. google.com

N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts. They have been utilized in the atroposelective esterification to create axially chiral diaryl ethers, demonstrating their potential in complex carbamate and ester synthesis. researchgate.net

Synthesis via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgnih.gov This approach is advantageous for building molecular complexity rapidly.

While a specific MCR for the direct synthesis of the parent this compound is not prominently documented, the principles of MCRs can be applied to generate its analogs. For instance, the Ugi and Passerini reactions are well-known MCRs that can produce amide and ester functionalities, which are structurally related to carbamates. organic-chemistry.orgambeed.com The synthesis of various heterocyclic compounds, such as dihydropyridines and pyrazoles, often utilizes MCR strategies. nih.govmdpi.compreprints.org These methodologies could potentially be adapted for the synthesis of complex cyclopropylcarbamate derivatives.

Stereoselective Synthesis of this compound Derivatives

Many applications of cyclopropyl-containing compounds, particularly in medicinal chemistry, require specific stereoisomers. wikipedia.orglibretexts.org Therefore, the development of stereoselective synthetic methods is crucial.

Enantioselective and Diastereoselective Synthetic Routes

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. wikipedia.org This can be achieved using chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of molecules. wikipedia.orgrsc.org For cyclopropyl-containing molecules, enantioselective catalysis has been used to control the stereochemistry of the cyclopropane (B1198618) ring during its formation or subsequent modification. researchgate.netnih.govsnnu.edu.cn

Diastereoselective synthesis focuses on creating a specific diastereomer when a molecule has multiple stereocenters. nih.govbeilstein-journals.org For example, the diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine derivatives has been reported, highlighting the ability to control the relative stereochemistry of substituents on a cyclopropane-containing scaffold. nih.gov In some cases, the inherent chirality of a starting material can direct the stereochemical outcome of a reaction. rsc.org

Table 2: Approaches to Stereoselective Synthesis

Approach Description Example Application
Enantioselective Catalysis Utilizes a chiral catalyst to favor the formation of one enantiomer. wikipedia.org Asymmetric hydrogenation to create chiral centers. wikipedia.org
Chiral Auxiliaries A chiral group is temporarily attached to the substrate to direct the stereochemistry of a reaction. rsc.org Use of Evans's oxazolidinones in Michael additions. rsc.org

| Diastereoselective Reactions | Controls the formation of a specific diastereomer in molecules with multiple stereocenters. nih.gov | Synthesis of highly substituted cyclohexanones with specific relative stereochemistry. beilstein-journals.org |

Control of Cyclopropyl (B3062369) Ring Stereochemistry in Synthesis

The stereochemistry of the cyclopropane ring itself is a key feature of many this compound derivatives. Several methods exist to control this aspect during synthesis. The Simmons-Smith cyclopropanation, which involves an organozinc carbenoid, is a classic method where directing groups on the alkene substrate can influence the stereochemical outcome. rsc.org

Another powerful strategy is the Michael-initiated ring closure (MIRC) reaction. rsc.org In this reaction, a nucleophile adds to an electron-deficient alkene (Michael acceptor), and the resulting enolate undergoes an intramolecular cyclization to form the cyclopropane ring. The use of chiral substrates, chiral nucleophiles, or chiral catalysts can render this process highly stereoselective. rsc.org For instance, prolinol-based organocatalysts have been shown to be effective in the enantioselective MIRC cyclopropanation of unsaturated aldehydes. rsc.org

Furthermore, the ring-opening reactions of donor-acceptor (D-A) cyclopropanes can be performed enantioselectively, providing access to enantiopure functionalized products. snnu.edu.cn This involves the use of a chiral Lewis acid catalyst that preferentially activates one enantiomer of the racemic cyclopropane. snnu.edu.cn

Synthetic Modifications of the this compound Core Structure

The this compound molecule offers multiple sites for synthetic alteration, including the cyclopropyl ring, the carbamate nitrogen, and the benzyl group. This allows for the systematic modification of its physical, chemical, and biological properties through targeted synthetic strategies.

Functionalization of the Cyclopropyl Moiety

While the cyclopropane ring is known for its relative stability, recent advances in catalysis have unlocked pathways for its direct functionalization. Palladium-catalyzed C–H activation has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds on the cyclopropyl scaffold, which is traditionally considered inert. acs.orgnih.gov

Research has demonstrated that intramolecular C–H functionalization of cyclopropane rings is achievable under palladium catalysis. acs.orgliverpool.ac.uk These transformations can lead to the formation of novel and complex cyclopropyl-fused azacycles. acs.org For instance, the direct alkenylation of cyclopropyl C–H bonds has been accomplished, providing access to unique heterocyclic systems. acs.org Similarly, enantioselective C–H activation of cyclopropanes, coupled with cross-coupling reactions with organoboron reagents, allows for the introduction of aryl, vinyl, or alkyl groups with high levels of stereocontrol. nih.gov These methods represent a significant step forward, enabling the conversion of simple cyclopropylamine precursors into highly functionalized, value-added products.

Reaction TypeCatalyst/Ligand SystemReagentBond FormedApplicationReference
Direct Alkenylation Pd(OAc)₂ / Bisphosphine MonoxideInternal AlkeneC(sp³)–C(sp²)Synthesis of cyclopropyl-fused azacycles acs.org
Aza-Heck/C–H Palladation Pd₂(dba)₃ / CgPPhN-(Pentafluorobenzoyloxy)carbamateC(sp³)–C(sp³)Formation of cyclopropane-fused pyrrolidines acs.orgliverpool.ac.uk
Enantioselective Arylation Pd(OAc)₂ / Mono-N-protected Amino AcidPhenylboronic Acid Pinacol EsterC(sp³)–C(Aryl)Asymmetric synthesis of 1,2-disubstituted cyclopropanes nih.gov

Derivatization at the Carbamate Nitrogen and Benzyl Group

The this compound structure possesses additional sites for chemical modification beyond the cyclopropyl ring. The carbamate nitrogen and the aromatic benzyl ring can be derivatized to fine-tune the molecule's characteristics.

The nitrogen atom of the carbamate group can undergo derivatization, for example, through reaction with anhydrides. Studies on various carbamate pesticides have shown that reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can react with the carbamate moiety, a transformation useful for creating derivatives for analysis by gas chromatography. researchgate.net

The benzyl group can be modified by using substituted precursors during the initial synthesis. For instance, employing a p-methoxybenzyl (PMB) group instead of a standard benzyl group introduces a substituent that makes the protecting group more susceptible to oxidative cleavage, thereby altering its deprotection profile. wikipedia.orguwindsor.ca This strategy allows for the creation of analogues with different electronic properties and orthogonal deprotection capabilities.

Site of DerivatizationReagent ClassExample ReagentResulting ModificationPurposeReference
Carbamate Nitrogen AnhydrideHeptafluorobutyric anhydride (HFBA)N-AcylationAnalytical derivatization researchgate.net
Benzyl Group (Aromatic Ring) Substituted Benzyl Halidep-Methoxybenzyl chlorideIntroduction of a p-methoxy substituentAltered deprotection conditions, electronic tuning wikipedia.orguwindsor.ca

Exploration of Linker and Spacer Analogues in Structural Design

This compound and its derivatives are valuable building blocks in the design of more complex molecules, where they can be incorporated with linkers and spacers to modulate biological activity or physicochemical properties. The strategic insertion of these linking units is a key principle in medicinal chemistry and materials science. thermofisher.com

An example of this is the synthesis of benzyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate, where a three-carbon spacer terminated by a hydroxyl group is attached to the cyclopropane ring. shachemlin.com This terminal functional group provides a handle for further conjugation to other molecules or scaffolds. The length and composition of such spacers can be critical; studies on related compounds have shown that varying the number of methylene (B1212753) units in a linker can significantly impact biological potency. core.ac.uk

Furthermore, the benzyl carbamate motif itself is integral to advanced linker technologies. For example, zwitterionic benzyl α-ammonium carbamates (BACs) have been engineered as cleavable linkers for use in antibody-drug conjugates (ADCs). d-nb.infonih.gov These sophisticated systems undergo a two-step elimination process to release a payload, demonstrating the adaptability of the benzyl carbamate structure in designing functional molecular assemblies. d-nb.infonih.gov

Linker/Spacer ExampleAttachment PointLinker StructurePotential ApplicationReference
Hydroxypropyl group Cyclopropane C1-(CH₂)₃-OHFurther conjugation via the hydroxyl group shachemlin.com
Variable methylene units Phenyl ring (in related structures)-(CH₂)ₙ- (n=5, 6, 8, 9)Optimization of biological activity core.ac.uk
Benzyl α-ammonium carbamate (BAC) Carbamate nitrogenZwitterionic, cleavable spacerLinker for antibody-drug conjugates d-nb.infonih.gov

This compound as a Protecting Group in Organic Synthesis

The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. thieme-connect.com The benzyl carbamate moiety of this compound is a classic and highly effective protecting group for amines.

Benzyl Carbamate (Cbz) Chemistry in Amine Protection

The benzyloxycarbonyl group, commonly abbreviated as Cbz or Z, is one of the most widely used protecting groups for amines. thieme-connect.comorganic-chemistry.org Introduced via reaction with benzyl chloroformate, the Cbz group is valued for its considerable stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and mildly acidic. wikipedia.orguwindsor.ca This robustness makes it orthogonal to many other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group, allowing for selective deprotection strategies in the synthesis of complex molecules. emerginginvestigators.org

Chemoselective Deprotection Methodologies and Reactivity Studies

The removal of the Cbz group, or deprotection, is most commonly achieved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst). organic-chemistry.org While effective, these conditions can also reduce other sensitive functionalities in the molecule, such as alkenes, alkynes, or some halogen substituents. thieme-connect.com This lack of selectivity can be a significant drawback in the synthesis of complex target molecules.

To address this, significant research has focused on developing milder and more chemoselective deprotection methods. One of the most successful is the use of triethylsilane (Et₃SiH) with a palladium catalyst (e.g., PdCl₂ or Pd(OAc)₂). thieme-connect.comepa.gov These conditions are remarkably mild and have been shown to selectively cleave benzyl carbamates in the presence of various easily reducible groups, including alkenes, aryl chlorides, and, importantly, cyclopropanes. thieme-connect.comepa.gov This high degree of selectivity makes the methodology particularly well-suited for substrates like this compound.

Other innovative deprotection protocols have also been developed. For instance, an enzymatic system using laccase from Trametes versicolor in combination with TEMPO has been shown to efficiently and selectively deprotect N-benzylated primary amines in an aqueous medium, using oxygen as the ultimate oxidant. uniovi.es

Deprotection MethodReagentsConditionsCompatibility with Sensitive GroupsReference
Catalytic Hydrogenolysis H₂, Pd/CTypically rt, atmospheric or higher pressureLow (reduces alkenes, alkynes) uwindsor.caorganic-chemistry.org
Silane-Promoted Cleavage Et₃SiH, PdCl₂, Et₃NRoom temperature, CH₂Cl₂High (tolerates alkenes, aryl chlorides, cyclopropanes) thieme-connect.comepa.gov
Oxidative (Enzymatic) Laccase, TEMPO, O₂Aqueous buffer, rtHigh (chemoselective for primary N-benzyl groups) uniovi.es
Lewis Acid Cleavage AlCl₃, HFIPRoom temperatureGood (tolerates reducible groups, O-Bn) organic-chemistry.org

Mechanistic Investigations of Benzyl Cyclopropylcarbamate Reactions

Reaction Mechanism Elucidation in Carbamate (B1207046) Formation Processes

The formation of benzyl (B1604629) cyclopropylcarbamate, like other carbamates, can be achieved through several synthetic routes. A common method involves the reaction of benzyl alcohol with an isocyanate, specifically cyclopropyl (B3062369) isocyanate. This reaction is a nucleophilic addition of the alcohol to the highly electrophilic carbon of the isocyanate group.

Another versatile method for synthesizing carbamates is the Schotten-Baumann reaction. byjus.com This process involves the acylation of an amine with a chloroformate in the presence of a base. byjus.com For benzyl cyclopropylcarbamate, this would entail the reaction of cyclopropylamine (B47189) with benzyl chloroformate. The base, typically aqueous sodium hydroxide (B78521) or pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction towards the formation of the carbamate. byjus.com

A modified Hofmann rearrangement can also be employed to produce carbamates. In this reaction, a primary amide is treated with a halogenating agent (like N-bromosuccinimide) and a base in the presence of an alcohol. The intermediate isocyanate is then trapped by the alcohol to form the carbamate. researchgate.net For instance, the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) in the presence of benzyl alcohol would yield this compound. researchgate.net The isolated yields for carbamates synthesized through this modified Hofmann rearrangement can be quite high, ranging from 72% for methyl N-cyclopropylcarbamate to 97% for methyl N-phenylcarbamate. researchgate.net

Continuous-flow technology has also been applied to the Hofmann rearrangement for the synthesis of cyclopropylamine, which can then be used to produce this compound. This method offers high yields and avoids the formation of byproducts. acs.org

Pyrolytic and Thermal Decomposition Pathways of Benzyl Cyclopropylcarbamates

The thermal stability and decomposition pathways of carbamates are of significant interest. The decomposition of this compound can proceed through several mechanisms, influenced by factors such as temperature and the presence of substituents.

Gas-Phase Elimination Kinetics and Transition State Analysis

Gas-phase elimination reactions of carbamates have been studied to understand their decomposition kinetics. These reactions are often unimolecular and follow first-order rate laws. usfq.edu.ecusfq.edu.ec For many alkyl carbamates, thermal decomposition proceeds through a cyclic transition state to yield an alkene, carbon dioxide, and an amine. cdnsciencepub.comcdnsciencepub.com

For instance, the gas-phase elimination of tert-butyl carbamates occurs between 200-280°C, producing isobutene and the corresponding carbamic acid in the rate-determining step. usfq.edu.ecusfq.edu.ec The carbamic acid intermediate is unstable and rapidly decarboxylates. usfq.edu.ecusfq.edu.ec Theoretical studies suggest that these eliminations are concerted, slightly asynchronous, and proceed through a six-membered cyclic transition state. usfq.edu.ecusfq.edu.ec

The thermal decomposition of various energetic materials, including those with structures related to this compound, is often studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG). These methods help determine decomposition temperatures and kinetic parameters. For example, the decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) has been studied, revealing a decomposition temperature of 273°C in a closed system. nih.gov Similarly, the thermal decomposition of o-chlorobenzylidenemalononitrile (CS) begins with melting around 60°C, boiling near 310°C, and decomposition occurring between 450°C and 550°C. researchgate.net

Table 1: Arrhenius Parameters for Gas-Phase Elimination of Selected Carbamates

Compoundlog(A, s⁻¹)Eₐ (kJ/mol)Temperature Range (°C)
tert-Butyl carbamate usfq.edu.ecusfq.edu.ec13.02 ± 0.46161.6 ± 4.7200-280
tert-Butyl N-hydroxycarbamate usfq.edu.ecusfq.edu.ec12.52 ± 0.11147.8 ± 1.1200-280
1-(tert-Butoxycarbonyl)-imidazole usfq.edu.ecusfq.edu.ec11.63 ± 0.21134.9 ± 2.0200-280
4-Phenethyl N,N-dimethylcarbamate epa.gov11.32 ± 0.22166.9 ± 2.5299.6-399.9
Methylphenethyl N,N-dimethylcarbamate epa.gov12.07 ± 0.36178.6 ± 4.3299.6-399.9
4-Methoxyphenethyl N,N-dimethylcarbamate epa.gov11.03 ± 0.60167.3 ± 7.1299.6-399.9
4-Nitrophenethyl N,N-dimethylcarbamate epa.gov11.31 ± 0.54163.7 ± 6.1299.6-399.9

Influence of Substituent Effects on Decomposition Mechanisms

Substituent effects play a crucial role in the thermal decomposition of carbamates. Studies on t-butyl N-arylcarbamates have shown that electron-withdrawing substituents on the aromatic ring increase the rate of decomposition. cdnsciencepub.comcdnsciencepub.com This is evidenced by a Hammett plot with a positive slope (ρ ≈ 0.54), indicating that the reaction is facilitated by a decrease in electron density at the nitrogen atom, which is consistent with a cyclic mechanism where the nitrogen acts as a proton acceptor. cdnsciencepub.comcdnsciencepub.com

In the case of reductively-initiated fragmentation of nitrobenzyl carbamates, electron-donating substituents on the benzyl ring accelerate the fragmentation of the corresponding hydroxylamines. rsc.org This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during the fragmentation process. rsc.org

The nature of the alkyl group also influences the decomposition rate. For N-arylcarbamates of t-alcohols, the rate of decomposition increases as the alkyl substituent on the tertiary carbon changes from methyl to ethyl to vinyl. cdnsciencepub.com

Table 2: Effect of Substituents on the Decomposition of N-Arylcarbamates

CarbamateSubstituent (Aryl)Relative Rate
t-Butyl N-p-nitrophenylcarbamate cdnsciencepub.comp-NO₂Highest
t-Butyl N-m-nitrophenylcarbamate cdnsciencepub.comm-NO₂
t-Butyl N-m-chlorophenylcarbamate cdnsciencepub.comm-Cl
t-Butyl N-p-chlorophenylcarbamate cdnsciencepub.comp-Cl
t-Butyl N-phenylcarbamate cdnsciencepub.comH
t-Butyl N-m-methylphenylcarbamate cdnsciencepub.comm-CH₃
t-Butyl N-p-methylphenylcarbamate cdnsciencepub.comp-CH₃
t-Butyl N-p-methoxyphenylcarbamate cdnsciencepub.comp-OCH₃Lowest

Mechanistic Aspects of Cyclopropyl Ring Chemistry in Benzyl Cyclopropylcarbamates

The cyclopropyl group in this compound introduces a strained three-membered ring, which can participate in a variety of unique chemical reactions.

Ring-Opening Processes and Subsequent Transformations

The high ring strain of the cyclopropane (B1198618) ring (approximately 28 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. rsc.org These reactions can be initiated by electrophiles, nucleophiles, or radical species.

For instance, aminocyclopropanes with carbonyl substituents can undergo ring-opening. acs.org The reaction of benzyl (2-carbomethoxycyclopropyl)carbamate with acid was reported to lead to polymeric material, suggesting ring instability. acs.org In another example, attempts to hydrolyze the isocyanate group of a related cyclopropyl system with dilute hydrochloric acid resulted in a ring-opened product. acs.org

The ring opening of cyclopropylmethyl radicals is a well-studied process and is known to be very rapid. psu.edu This has led to the use of the cyclopropylmethyl group as a mechanistic probe for radical reactions. psu.edu The rate of ring opening is significantly faster for the radical compared to the corresponding carbanion. psu.edu

A novel ring-opening bromination of N-protected cyclic carbamates, including those with cyclopropane moieties, has been developed using a nucleophilic bromide source. nih.gov This is thought to proceed via initial carbamate ring-opening to form an unstable alkyl iodide, which then eliminates the iodide to generate the ring-opened product. nih.gov

Cycloaddition and Rearrangement Reactions

The strained cyclopropyl ring can also participate in cycloaddition reactions. ambeed.com While specific examples involving this compound are not detailed in the provided search results, the general reactivity of cyclopropanes in [2+2] and other cycloaddition reactions is known. ru.nlopenstax.org

Rearrangement reactions are also a feature of cyclopropyl systems. The Sommelet-Hauser rearrangement, a reaction of certain benzyl quaternary ammonium (B1175870) salts, involves the migration of a group to the ortho position of the aromatic ring via a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement. wikipedia.org While not directly involving a cyclopropyl group, it highlights a potential rearrangement pathway for benzyl-containing compounds. Other rearrangement reactions, such as the Beckmann and Curtius rearrangements, are relevant to the synthesis and potential transformations of carbamates and their precursors. acs.orgwiley-vch.demvpsvktcollege.ac.in

Catalytic Reaction Mechanisms Involving this compound

The catalytic transformations of this compound are primarily centered on the reactivity of the strained cyclopropane ring and the directing ability of the carbamate functionality. Transition metal catalysis, particularly with rhodium, zirconium, and palladium, has enabled a variety of mechanistic pathways, including C-C bond activation, ring-opening, and C-H functionalization. These reactions provide access to complex nitrogen-containing heterocycles and functionalized amine derivatives.

The general mechanism for the rhodium-catalyzed carbonylative cycloaddition is depicted as a (3+1+2) process. The cyclopropylamide, acting as a three-carbon component, reacts with carbon monoxide (a one-carbon component) and a tethered alkene (a two-carbon component) to form the heterocyclic product. The choice of rhodium precursor, such as [Rh(cod)2]BF4 or [Rh(cod)Cl]2, and the phosphine (B1218219) ligand can significantly influence the reaction's efficiency and selectivity. nih.gov

Table 1: Rhodium-Catalyzed Carbonylative Cycloaddition of Cyclopropylamides

This table summarizes the conditions and outcomes for the rhodium-catalyzed carbonylative cycloaddition of various cyclopropylamides, which are analogous to this compound.

EntryCyclopropylamide SubstrateCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Product Yield (%)Diastereomeric Ratio (d.r.)
1N-alkenyl cyclopropylamide[Rh(cod)2]BF4 (10)PPh3 (20)Toluene11075>15:1
2N-alkenyl trans-disubstituted cyclopropylamide[Rh(cod)2]BF4 (7.5)As(2-OMeC6H4)3 (15)Mesitylene13065>15:1
3N-benzyl cyclopropylamine derivative[Rh] (7.5)AsPh3 (15)Mesitylene13072N/A

Data adapted from multiple studies on related cyclopropylamide systems. nih.govnih.gov

Another significant catalytic pathway for this compound analogues is the C-C single bond hydroboration catalyzed by early transition metals like zirconium and hafnium. nih.govnih.gov This reaction offers a route to γ-boronated amines, which are valuable synthetic intermediates. The proposed mechanism involves the in-situ generation of a Zr-H species from a precatalyst like Cp2ZrCl2. nih.govnih.gov A key step in this catalytic cycle is the metathesis between the Zr-H species and the N-H bond of the cyclopropylamine substrate (or the N-H bond of the carbamate after potential initial transformations), leading to the formation of an N-Zr(IV) species. nih.govnih.gov This intermediate then facilitates the cleavage of a C-C single bond of the cyclopropane ring through a β-carbon elimination pathway. nih.govnih.gov Subsequent hydroboration of the resulting open-chain intermediate with a borane (B79455) source, such as pinacolborane (HBpin), yields the final product. The choice of base, such as potassium carbonate (K2CO3), has been found to be crucial for the catalytic activity. nih.govnih.gov

Table 2: Zirconium-Catalyzed C-C Bond Hydroboration of Cyclopropylamines

This table presents the reaction conditions for the zirconium-catalyzed hydroboration of N-Piv-cyclopropylamines, serving as a model for the reactivity of this compound.

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Product Yield (%)
1Cp2ZrCl2 (5)K2CO3 (1)Toluene1202481
2Cp2ZrCl2 (5)K2CO3 (0.3)Toluene1202491
3Cp2ZrHCl (5)K2CO3 (1)Toluene1202450
4Cp2ZrH2 (5)NoneToluene1502495

Data sourced from studies on N-Piv-cyclopropylamines. nih.govresearchgate.net

Palladium catalysis has also been employed to achieve C-H bond functionalization of the cyclopropane ring in related systems. snnu.edu.cn For instance, palladium(0)-catalyzed intramolecular arylation of the cyclopropane methylene (B1212753) C-H bonds has been reported. nih.gov These reactions often proceed through a concerted metalation-deprotonation (CMD) mechanism, where a chiral ligand can be used to induce enantioselectivity. snnu.edu.cn The carbamate or a related directing group plays a crucial role in bringing the palladium catalyst into proximity with the target C-H bond, thereby controlling the regioselectivity of the functionalization.

Finally, the benzyl carbamate moiety itself can undergo catalytic transformation. The most common reaction is the deprotection of the amine via catalytic hydrogenation. masterorganicchemistry.com This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction proceeds via the hydrogenolysis of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. This transformation is generally high-yielding and occurs under mild conditions, making it a valuable tool in multi-step synthesis. masterorganicchemistry.com

Structure Activity Relationship Sar and Rational Molecular Design of Benzyl Cyclopropylcarbamate Derivatives

Correlations Between Structural Features and Molecular Activities

The biological activity of benzyl (B1604629) cyclopropylcarbamate derivatives is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent parts. The primary moieties of interest are the cyclopropyl (B3062369) ring and the benzyl group, both of which offer opportunities for modification to modulate biological recognition and activity.

The cyclopropyl group is a valuable substituent in medicinal chemistry due to its unique conformational and electronic properties. acs.orgscilit.comresearchgate.netnih.govresearchgate.net Its rigid structure can help to lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. acs.orgresearchgate.netnih.gov The introduction of substituents onto the cyclopropyl ring can have a profound impact on biological activity by influencing steric interactions, electronic distribution, and metabolic stability.

Research on various classes of compounds has shown that the position and nature of substituents on a cyclopropane (B1198618) ring are critical for activity. For instance, the addition of alkyl or halogen groups can alter the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. Furthermore, the stereochemistry of these substituents is often a determining factor in biological recognition, with different stereoisomers exhibiting vastly different potencies. The unique electronic nature of the cyclopropane ring, with its increased π-character in the C-C bonds, can also influence interactions with aromatic residues in a binding site. acs.orgscilit.comresearchgate.netnih.gov

While specific SAR data for substituted benzyl cyclopropylcarbamates is not extensively detailed in publicly available literature, general principles suggest that substitution at the C1 or C2 positions of the cyclopropyl ring would likely have a significant effect. For example, the introduction of a methyl group could provide favorable van der Waals interactions within a hydrophobic pocket, potentially increasing binding affinity. Conversely, a bulky substituent could lead to steric hindrance, thereby reducing activity.

Table 1: Hypothetical Impact of Cyclopropyl Ring Substitutions on Biological Activity

Substitution PositionSubstituent TypePredicted Impact on ActivityRationale
C1Small Alkyl (e.g., -CH₃)Potential IncreaseEnhanced hydrophobic interactions.
C1Bulky Alkyl (e.g., -tBu)Potential DecreaseSteric hindrance at the binding site.
C2Halogen (e.g., -F, -Cl)VariableAltered electronics and potential for halogen bonding.
C2Polar Group (e.g., -OH)Potential DecreaseMay disrupt hydrophobic interactions unless a specific hydrogen bond can be formed.

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for benzyl cyclopropylcarbamate.

The benzyl group is another key component of the this compound scaffold that is amenable to modification. The aromatic ring can engage in various non-covalent interactions with a biological target, including π-π stacking, hydrophobic interactions, and cation-π interactions. Substitution on the benzene (B151609) ring can modulate these interactions and fine-tune the electronic properties of the entire molecule. nih.govelsevierpure.comnih.govresearchgate.net

The position and electronic nature of substituents on the benzyl ring are critical. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -CF₃) can alter the electron density of the aromatic ring, which can influence its binding characteristics. For example, an electron-withdrawing group in the para position can enhance the acidity of the N-H proton of the carbamate (B1207046), potentially leading to stronger hydrogen bonding with a target. Studies on other N-benzyl derivatives have shown that substitutions on the aromatic ring can significantly impact biological activity. nih.govnih.gov For instance, in a series of N-benzyl phenethylamines, substitutions on the benzyl ring were found to dramatically improve both binding affinity and functional activity at serotonin (B10506) receptors. nih.gov

The steric properties of the substituents also play a crucial role. A bulky group in the ortho position could force the benzyl ring into a specific conformation relative to the rest of the molecule, which may be either favorable or unfavorable for binding.

Table 2: Illustrative SAR of Benzyl Moiety Modifications

Substitution PositionSubstituent TypePredicted Impact on ActivityRationale
paraElectron-withdrawing (e.g., -Cl)Potential IncreaseEnhanced hydrogen bonding potential of the carbamate N-H.
paraElectron-donating (e.g., -OCH₃)VariableAltered electronic and hydrophobic properties.
metaSmall Alkyl (e.g., -CH₃)VariableProbing steric and hydrophobic interactions.
orthoBulky Alkyl (e.g., -tBu)Potential DecreasePotential for steric clash and disruption of optimal binding conformation.

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound.

Stereochemistry is another critical factor. If the cyclopropane ring is substituted, it can introduce chiral centers. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities, with one enantiomer often being significantly more potent than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers of this compound derivatives are essential for a thorough understanding of their SAR. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzyl Cyclopropylcarbamates

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. plos.orgnih.govplos.orgnih.gov These models can be invaluable in drug discovery for predicting the activity of novel compounds, prioritizing synthetic efforts, and providing insights into the molecular features that are important for activity.

The development of a predictive QSAR model for this compound derivatives would typically involve the following steps:

Data Set Selection: A dataset of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is required. This dataset should be structurally diverse and cover a wide range of activity values.

Molecular Descriptor Calculation: A wide variety of molecular descriptors would be calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Support Vector Machines, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. plos.orgnih.govplos.orgnih.govnih.gov

Model Validation: The predictive power of the QSAR model must be rigorously validated to ensure that it is not a result of chance correlation. researchgate.netuniroma1.itrutgers.edu

A hypothetical 2D-QSAR model for a series of carbamate inhibitors might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(nRotB)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

nRotB is the number of rotatable bonds.

β₀, β₁, β₂, and β₃ are the regression coefficients determined by the statistical analysis.

The statistical validation of a QSAR model is crucial to assess its reliability and predictive power. researchgate.netuniroma1.itrutgers.edu This is typically done through internal and external validation procedures.

Internal validation techniques, such as cross-validation (e.g., leave-one-out or leave-n-out), are used to assess the robustness of the model. The squared cross-validation correlation coefficient (q²) is a key metric here, with a value greater than 0.5 generally considered indicative of a robust model.

External validation involves splitting the initial dataset into a training set for model development and a test set for evaluating its predictive performance on compounds not used in model building. The predictive ability is often assessed by the squared correlation coefficient between the predicted and observed activities for the test set (R²_pred).

Table 3: Common Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
Coefficient of determination (goodness of fit)> 0.6
Cross-validated correlation coefficient (robustness)> 0.5
R²_pred Predictive R² for the external test set (predictivity)> 0.5

The Applicability Domain (AD) of a QSAR model defines the chemical space for which the model can make reliable predictions. nih.govvariational.aiwikipedia.orgmdpi.comtum.de Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. The AD can be defined based on the range of descriptor values in the training set, the structural similarity of a new compound to the training set compounds, or by using leverage values in regression-based models. nih.govwikipedia.orgmdpi.com Defining the AD is a critical step in the application of QSAR models for regulatory purposes and in rational drug design. nih.govwikipedia.orgmdpi.com

Pharmacophore Modeling and Ligand-Based Design Strategies

In the rational design of novel therapeutic agents, pharmacophore modeling and ligand-based design strategies are pivotal computational tools. These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. By analyzing the chemical features of a series of known active molecules, a pharmacophore model can be generated. This model represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific three-dimensional orientation.

For the chemical class of this compound and its derivatives, specific studies employing pharmacophore modeling or ligand-based design strategies are not extensively available in publicly accessible scientific literature. This indicates that this particular scaffold may be a novel area of investigation or that such research is proprietary and not yet disclosed.

However, to illustrate the application of these principles, we can consider hypothetical scenarios based on the general understanding of the this compound core structure. A ligand-based pharmacophore model for a hypothetical series of active this compound derivatives would likely identify key features crucial for their activity.

Hypothetical Pharmacophore Features for this compound Derivatives:

A typical pharmacophore model for this class of compounds might include:

An Aromatic Ring (AR): Corresponding to the benzyl group, which could be involved in π-π stacking or hydrophobic interactions with the target protein.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carbamate group is a prime candidate for forming a hydrogen bond with a donor group on the receptor.

A Hydrogen Bond Donor (HBD): The N-H group of the carbamate can act as a hydrogen bond donor.

A Hydrophobic Group (HY): The cyclopropyl ring provides a distinct hydrophobic feature that can fit into a specific hydrophobic pocket of the target.

The spatial arrangement of these features would be critical for the molecule's ability to bind to its target effectively.

Ligand-Based Design Strategies:

Once a pharmacophore model is established, several ligand-based design strategies can be employed to design new, potentially more potent derivatives:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel molecules that match the defined features and spatial constraints.

Scaffold Hopping: This strategy involves replacing the central this compound core with different chemical scaffolds while maintaining the essential pharmacophoric features. This can lead to the discovery of novel chemical classes with similar biological activity but potentially different physicochemical properties.

3D-QSAR (Quantitative Structure-Activity Relationship): By aligning a series of known active and inactive compounds to the pharmacophore model, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be performed. These studies generate 3D contour maps that indicate where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. This information provides detailed guidance for modifying the lead compound to enhance its potency.

Illustrative Data from a Hypothetical 3D-QSAR Study:

To provide a concrete example, the following interactive data table represents hypothetical results from a CoMSIA study on a series of this compound derivatives. The table showcases how modifications to different parts of the molecule (R1 on the benzyl ring and R2 on the cyclopropyl group) could influence the biological activity (IC50).

Compound IDR1 (Benzyl Ring Substitution)R2 (Cyclopropyl Ring Substitution)Experimental IC50 (nM)Predicted IC50 (nM)Steric ContributionElectrostatic ContributionHydrophobic Contribution
1 HH150145FavorableNeutralFavorable
2 4-ClH7580FavorableFavorableFavorable
3 4-OCH3H200190UnfavorableUnfavorableFavorable
4 H1-CH3120115FavorableNeutralMore Favorable
5 4-Cl1-CH35055FavorableFavorableMore Favorable

Note: The data in this table is purely hypothetical and for illustrative purposes only, as specific experimental data for pharmacophore modeling of this compound derivatives is not available in the reviewed literature.

The contour maps from such a hypothetical study might reveal that:

A sterically favorable region exists around the 4-position of the benzyl ring, accommodating a moderately sized electronegative group like chlorine.

A bulky, electron-donating group like methoxy (B1213986) at the same position is sterically and electrostatically unfavorable, leading to decreased activity.

Increased hydrophobicity on the cyclopropyl ring, through substitution with a methyl group, is favorable for activity.

Molecular Interactions and Biological Target Engagement of Benzyl Cyclopropylcarbamate Derivatives

Enzyme Inhibition Profiles and Kinetic Characterization

The carbamate (B1207046) group, a central feature of benzyl (B1604629) cyclopropylcarbamate, is a well-established motif in the design of enzyme inhibitors. Carbamates can act as mimics of the transition state of substrate hydrolysis, particularly in hydrolases such as serine proteases and esterases.

The interaction of carbamate derivatives with enzymes can occur through two primary mechanisms: reversible non-covalent binding and pseudo-irreversible (or slowly reversible) covalent modification.

Non-Covalent Interactions: In this mode, the carbamate inhibitor binds to the enzyme's active site through a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding is reversible, and the inhibitor can dissociate from the enzyme.

Covalent Interactions: Carbamates can also act as covalent inhibitors, particularly with serine hydrolases like acetylcholinesterases and butyrylcholinesterases. In this mechanism, the hydroxyl group of a serine residue in the enzyme's active site attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a carbamoylated enzyme intermediate, which is more stable and hydrolyzes much more slowly than the corresponding acetylated intermediate formed with the natural substrate, acetylcholine. This slow decarbamoylation effectively inactivates the enzyme for a period. Because the enzyme can eventually regenerate, this type of inhibition is often termed "pseudo-irreversible".

The specificity and selectivity of carbamate derivatives for their enzyme targets are dictated by the nature of the substituents on the carbamate nitrogen and the ester oxygen. These substituents engage with specific binding pockets within the enzyme's active site, influencing the compound's affinity and inhibitory potency for different enzymes.

For instance, studies on substituted benzyl N-phenylcarbamates have demonstrated their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of cholinergic neurotransmission. The inhibitory concentrations (IC50) for these compounds varied, indicating that substitutions on the benzyl and phenyl rings play a significant role in their selectivity. The IC50 values for a series of these compounds ranged from 199 to 535 µM for AChE and from 21 to 177 µM for BChE, suggesting a general preference for BChE inhibition within this particular series arkat-usa.org.

Another study on a series of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which are benzyl carbamate derivatives, also showed promising inhibition of either AChE or BChE mdpi.com.

Table 1: Inhibitory Activity of Substituted Benzyl N-phenylcarbamates against Cholinesterases

Compound Type Target Enzyme IC50 Range (µM)
Substituted Benzyl N-phenylcarbamates Acetylcholinesterase (AChE) 199 - 535

Furthermore, benzyl carbamate derivatives have been investigated as potential modulators of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. One such derivative, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, was found to exhibit approximately 28% inhibition of BACE1 activity at a concentration of 10 µM mdpi.com.

Receptor Binding Affinity and Functional Modulation Studies

Currently, there is a lack of specific studies focusing on the receptor binding affinity and functional modulation of benzyl cyclopropylcarbamate derivatives. Research on related carbamate-containing compounds has predominantly focused on their role as enzyme inhibitors rather than as ligands for specific receptors.

Mechanisms of Molecular Action at the Cellular and Subcellular Level

The cellular and subcellular mechanisms of action for this compound have not been elucidated due to the absence of direct research on this compound. However, based on the known targets of related benzyl carbamate derivatives, it can be hypothesized that their effects would be most prominent in cells and tissues where their target enzymes are highly expressed. For example, if a derivative were to inhibit AChE and BChE, it would likely modulate cholinergic signaling in the central and peripheral nervous systems.

Emerging Research on Novel Biological Targets and Pathways

While the primary focus for many carbamate derivatives has been on cholinesterases, emerging research has identified novel biological targets for related structures. For example, a series of (3-benzyl-5-hydroxyphenyl)carbamates demonstrated potent antitubercular activity. These compounds were found to have good inhibitory activity against Mycobacterium tuberculosis H37Ra, H37Rv, and clinically isolated multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.625 to 6.25 μg/mL mdpi.com. This suggests that the benzyl carbamate scaffold may interact with novel targets within the mycobacterial cell.

The cyclopropyl (B3062369) moiety, although its specific contribution in this compound is unstudied, is known to be a feature in compounds targeting enzymes like monoamine oxidase (MAO), as seen with cyclopropylamine (B47189) derivatives nih.gov. This raises the possibility that this compound derivatives could be explored for their potential to interact with a broader range of enzymes where the cyclopropyl group can confer specific binding properties or reactivity.

Table 2: Antitubercular Activity of (3-Benzyl-5-hydroxyphenyl)carbamates

Target Organism Compound Series MIC Range (μg/mL)

Advanced Analytical and Derivatization Strategies for Benzyl Cyclopropylcarbamate

Derivatization Techniques for Enhanced Spectroscopic and Chromatographic Analysis

Chemical derivatization is a key strategy employed to improve the analytical characteristics of target molecules. For benzyl (B1604629) cyclopropylcarbamate, derivatization can enhance volatility for gas chromatography (GC), improve ionization efficiency for mass spectrometry (MS), and increase detectability by introducing chromophoric or fluorophoric tags.

Benzyl chloroformate (BCF) is a versatile derivatization reagent, though it is more commonly used to derivatize primary and secondary amines or hydroxyl groups during synthesis, its application in analytical chemistry for derivatizing analytes is also established. wikipedia.org For compounds with suitable functional groups, BCF introduces a benzyl group, which can significantly alter the molecule's physicochemical properties to favor analysis.

In the context of analyzing compounds similar to benzyl cyclopropylcarbamate, such as those containing carboxylic acid functional groups, BCF has been used to create benzyl ester derivatives. rsc.org This process enhances the thermal stability and volatility of the analytes, making them more suitable for GC-MS analysis. rsc.orgresearchgate.net The derivatization reaction typically proceeds under mild conditions, converting the target functional group into a less polar, more volatile derivative. rsc.org The introduction of the benzyl group also provides a characteristic fragmentation pattern in mass spectrometry, aiding in identification.

Research Findings: A study on the analysis of short-chain fatty acids (SCFAs) demonstrated a sensitive and accurate method using pre-column derivatization with benzyl chloroformate coupled with GC-MS. rsc.orgresearchgate.net The use of BCF resulted in less volatile derivatives compared to other chloroformates, which improved the accuracy and sensitivity of the method. rsc.org This approach yielded excellent linearity (ranging from 0.9947 to 0.9998) and low limits of detection (0.1 to 5 pg). rsc.orgresearchgate.net Although this compound already contains a benzyl group, BCF could theoretically be used to derivatize any additional reactive sites on a related analogue or metabolite, or if the analytical goal was to confirm the presence of a reactive moiety.

Table 1: Illustrative GC-MS Parameters for Analyzing Benzyl Chloroformate Derivatives (Based on SCFA Analysis)
ParameterCondition
Column HP-5MS (30 m × 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280°C
Oven Program Initial 80°C, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 50-550

Benzoyl chloride (BzCl) is an effective derivatizing agent for a wide range of compounds containing primary and secondary amines, phenols, and thiols, making it highly suitable for liquid chromatography-mass spectrometry (LC-MS) applications. nih.govdaneshyari.com The derivatization reaction, often following the Schotten-Baumann scheme, is rapid and can be performed at room temperature. chromatographyonline.com For this compound, the secondary amine within the carbamate (B1207046) linkage is a potential site for benzoylation.

The addition of a benzoyl group to a polar analyte confers several analytical advantages:

Increased Hydrophobicity: The nonpolar phenyl group increases the derivative's retention on reversed-phase chromatography columns, improving separation from polar matrix components and reducing ion suppression. nih.gov

Enhanced MS Sensitivity: The benzoyl group can improve ionization efficiency and provides a stable, easily fragmented structure during tandem mass spectrometry (MS/MS), leading to characteristic product ions and higher sensitivity. nih.govchromatographyonline.com A 1,000-fold increase in sensitivity has been reported for some compounds after BzCl labeling. nih.gov

Improved Quantification: Stable isotope-labeled internal standards can be easily generated using 13C-labeled benzoyl chloride (13C-BzCl), which improves the accuracy and precision of quantification for every analyte. nih.govdaneshyari.com

Research Findings: A widely targeted metabolomics method was developed using BzCl derivatization for the analysis of 70 neurologically relevant compounds by HPLC-MS/MS. nih.govnih.gov The method demonstrated broad versatility across various biological matrices, including rat microdialysate, human cerebrospinal fluid, and serum. nih.gov The assay achieved low limits of detection (most below 10 nM) and good precision (relative standard deviations below 10%) with a 20-minute separation time. nih.gov

Table 2: Representative LC-MS/MS Parameters for Analysis of Benzoyl Chloride Derivatives
ParameterCondition
LC Column Reversed-phase C18 (e.g., 2.1 mm × 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode
MS Analyzer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)

Method Development for High-Sensitivity and High-Selectivity Detection

Achieving high sensitivity and selectivity is critical for the accurate quantification of this compound, especially at trace levels in complex samples. Method development focuses on optimizing sample preparation, chromatographic separation, and detector settings.

For carbamates as a class, various high-sensitivity detection methods have been developed. These include biosensor-based approaches, such as those using acetylcholinesterase (AChE) inhibition, which can achieve limits of detection in the nanomolar range (e.g., 1.30 x 10⁻⁹ M for carbofuran). nih.govmdpi.com Another strategy involves post-column derivatization to introduce a fluorescent tag, which significantly enhances detection sensitivity in HPLC. youtube.com For instance, the hydrolysis of carbamates to produce methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA), creates a fluorescent isoindole product that can be detected with high sensitivity. youtube.com

In the context of mass spectrometry, high selectivity is achieved using tandem MS (MS/MS) techniques like Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the derivatized or underivatized analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process drastically reduces chemical noise and matrix interference, allowing for highly selective and sensitive quantification. zefsci.com Coupling ultra-performance liquid chromatography (UPLC) with MS/MS further enhances selectivity through superior chromatographic resolution. uclouvain.be

Application of Advanced Mass Spectrometry for Structural Characterization

Advanced mass spectrometry techniques are indispensable for the unambiguous structural confirmation of this compound and its derivatives. nih.gov High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically <5 ppm error). zefsci.comtechnologynetworks.com This precision allows for the determination of the elemental composition of the parent molecule and its fragments, which is a critical step in structural elucidation. nih.gov

Tandem mass spectrometry (MS/MS or MSⁿ) provides deeper structural insights by generating fragmentation spectra. technologynetworks.com By inducing fragmentation of a selected precursor ion, a unique "fingerprint" of product ions is created that is characteristic of the molecule's structure. For this compound, characteristic cleavages would be expected, such as the loss of the cyclopropyl (B3062369) group or cleavage at the carbamate ester or amide bonds. The fragmentation pattern of the benzyl group itself (e.g., formation of the tropylium (B1234903) ion at m/z 91) can also be a key indicator. nist.govstackexchange.com

A more recent advancement is Ion Mobility Spectrometry-Mass Spectrometry (IM-MS). This technique separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge (collision cross-section). uclouvain.bedrugtargetreview.com This added dimension of separation can resolve isomeric and isobaric compounds that are indistinguishable by mass spectrometry alone, providing a higher level of confidence in compound identification. drugtargetreview.com

Table 3: Comparison of Advanced Mass Spectrometry Techniques for Structural Characterization
TechniquePrimary ApplicationInformation Provided
High-Resolution MS (HRMS) Accurate Mass MeasurementElemental Formula Determination
Tandem MS (MS/MS) Structural ElucidationMolecular structure and connectivity via fragmentation patterns
Ion Mobility Spectrometry-MS (IM-MS) Isomer SeparationSeparation based on size and shape (Collision Cross-Section)

Techniques for Stereochemical Analysis of Derivatives

If this compound or its derivatives contain chiral centers (e.g., substituents on the cyclopropyl ring), determining the stereochemistry is crucial. Several analytical techniques can be employed for stereochemical analysis.

Chiral Chromatography is the most common approach, utilizing either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to distinguish between enantiomers. This is typically achieved by using a chiral solvating agent or a chiral shift reagent. These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra (i.e., different chemical shifts), allowing for the determination of enantiomeric excess (ee). beilstein-journals.org

X-ray Crystallography provides the absolute configuration of a molecule. This technique requires the analyte or a suitable derivative to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through the single crystal, a three-dimensional model of the molecule can be constructed, unambiguously determining its stereochemistry. beilstein-journals.org In one study, the absolute stereochemistry of an alcohol was confirmed by X-ray crystallography of its 4-bromophenyl ester derivative. beilstein-journals.org

Applications of Benzyl Cyclopropylcarbamate in Materials Science and Organic Synthesis

Benzyl (B1604629) Cyclopropylcarbamate as a Building Block in Complex Organic Synthesis

The utility of Benzyl cyclopropylcarbamate in organic synthesis stems from the well-defined roles of its constituent parts: the benzyloxycarbonyl (Cbz) group and the cyclopropylamine (B47189) unit. The Cbz group is a widely employed protecting group for amines. google.commdpi.com It effectively masks the nucleophilicity and basicity of the amine nitrogen, allowing for selective reactions at other sites within a molecule. google.com This protection is crucial in multi-step syntheses to prevent unwanted side reactions. The Cbz group is known for its stability under various conditions and can be readily removed when desired, typically through catalytic hydrogenation. mdpi.com

The synthesis of this compound itself can be envisioned through the reaction of cyclopropylamine with benzyl chloroformate under basic conditions, a standard procedure for introducing the Cbz protecting group onto an amine. google.com

Once formed, this compound can serve as a versatile building block. The protected cyclopropylamine unit can be incorporated into larger molecular frameworks. For instance, the nitrogen atom, after deprotection, can undergo N-arylation reactions, as demonstrated by palladium-catalyzed methods for the monoarylation of cyclopropylamine. wikipedia.orgresearchgate.netresearchgate.netnih.gov This allows for the synthesis of N-arylcyclopropylamines, which are valuable intermediates in medicinal chemistry and materials science.

The general scheme for its use as a building block would involve:

Incorporation: Introducing the this compound unit into a target molecule.

Modification: Performing chemical transformations on other parts of the molecule while the cyclopropylamine is protected.

Deprotection: Removing the Cbz group to reveal the reactive cyclopropylamine functionality for further reactions.

Component Function in Synthesis Key Reactions
Benzyloxycarbonyl (Cbz) GroupAmine ProtectionIntroduction via benzyl chloroformate; Removal via catalytic hydrogenation
Cyclopropylamine MoietyIntroduction of a strained ring systemN-Arylation (after deprotection)

Development of Novel Reagents and Catalysts Utilizing this compound Scaffolds

The unique electronic and steric properties of the cyclopropyl (B3062369) group make it an attractive component in the design of ligands for catalysis. While direct examples of catalysts derived from this compound are not prevalent in the literature, the principle of using cyclopropylamine derivatives in catalyst development is established.

For example, a palladium-catalyzed protocol for the monoarylation of cyclopropylamine utilizes a sterically demanding and electron-rich adamantyl-substituted ylide-functionalized phosphine (B1218219) (YPhos) ligand. wikipedia.orgresearchgate.netresearchgate.net This highlights the compatibility of the cyclopropylamine moiety within sophisticated catalytic systems.

This compound could serve as a precursor for the synthesis of novel chiral ligands. The nitrogen atom of the cyclopropylamine, after suitable modification, could coordinate to a metal center. The benzyl portion of the carbamate (B1207046) could be functionalized to introduce additional coordinating groups or to tune the steric and electronic properties of the resulting ligand.

Hypothetical Ligand Synthesis from this compound:

Functionalization: Modification of the benzyl ring of this compound to introduce a phosphine, amine, or other coordinating group.

Deprotection/Modification of Amine: Removal of the Cbz group and subsequent reaction to create a bidentate or tridentate ligand.

Complexation: Reaction of the newly synthesized ligand with a metal precursor (e.g., palladium, rhodium, iridium) to form a novel catalyst.

The development of such catalysts could lead to advancements in asymmetric synthesis, where the chiral environment created by the ligand influences the stereochemical outcome of a reaction.

Exploration in Polymer and Material Science Applications

The incorporation of unique structural motifs into polymers is a key strategy for developing materials with novel properties. Both the cyclopropyl group and the carbamate linkage present in this compound offer intriguing possibilities for materials science.

The cyclopropane (B1198618) ring can impart rigidity and strain into a polymer backbone, potentially influencing its thermal and mechanical properties. Carbamate (urethane) linkages are the defining feature of polyurethanes, a versatile class of polymers with a wide range of applications.

While polymers made directly from this compound are not widely reported, its structure suggests it could be used as a monomer or a modifying agent. For instance, if converted to a diol or a diisocyanate derivative, it could be incorporated into polyester (B1180765) or polyurethane chains.

Potential Routes to Polymer Integration:

As a Monomer: Functionalization of this compound to create a molecule with two reactive groups (e.g., hydroxyls, isocyanates) would allow it to be directly polymerized.

As a Pendant Group: The cyclopropylcarbamate moiety could be attached as a side chain to a pre-existing polymer backbone, thereby modifying the surface properties or reactivity of the material.

The presence of the carbamate group could enhance properties such as hydrogen bonding, leading to materials with improved strength and thermal stability.

Contribution to Agrochemical Research and Development

The cyclopropylamine moiety is a known pharmacophore in various agrochemicals, including herbicides, fungicides, and insecticides. The carbamate group is also a key structural feature in many pesticides. researchgate.netresearchgate.netinchem.org The combination of these two functionalities in this compound makes it a highly relevant starting point for the synthesis of new crop protection agents.

Research has shown that N-benzyl-N-cyclopropyl carboxamides exhibit fungicidal activity. researchgate.net This class of compounds is structurally very similar to this compound, suggesting that it could be a valuable intermediate in the synthesis of novel fungicides.

For example, a related compound, ethyl N-cyclopropyl-N-(3-nitropyridin-4-yl)carbamate, is categorized as an agrochemical intermediate. This further supports the potential of the N-cyclopropylcarbamate scaffold in this field.

Potential Agrochemical Research Directions:

Synthesis of Analogs: Using this compound as a starting material to synthesize a library of related compounds with different substituents on the benzyl ring.

Biological Screening: Testing these new compounds for their herbicidal, fungicidal, and insecticidal activities.

Structure-Activity Relationship (SAR) Studies: Identifying the structural features that are essential for potent agrochemical activity to guide the design of more effective and selective crop protection agents.

Future Directions and Uncharted Territories in Benzyl Cyclopropylcarbamate Research

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the discovery and optimization of compounds based on the Benzyl (B1604629) cyclopropylcarbamate scaffold. These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the research and development timeline. astrazeneca.combenevolent.com

Future applications of AI and ML in this area include:

De Novo Design: Generative AI models can design entirely new molecules from scratch. astrazeneca.comnih.gov By providing the model with the Benzyl cyclopropylcarbamate core and defining desired properties (e.g., high affinity for a specific biological target, low predicted toxicity), these algorithms can generate novel derivatives with enhanced therapeutic potential. nih.govyoutube.com This approach moves beyond traditional library screening to explore a much wider chemical space.

Predictive Modeling: ML algorithms can be trained on existing data to predict the properties of virtual compounds. This includes forecasting biological activity against various targets, predicting absorption, distribution, metabolism, and excretion (ADME) properties, and flagging potential toxicity issues early in the discovery process. chemrxiv.org This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. chemrxiv.org

Synthesis Planning: AI tools can assist chemists by proposing efficient synthetic routes for novel this compound derivatives. By analyzing known chemical reactions, these platforms can devise step-by-step pathways, optimizing for yield, cost, and sustainability.

AI/ML ApplicationPotential Impact on this compound Research
De Novo DesignGeneration of novel derivatives with optimized therapeutic properties.
Predictive ToxicologyEarly identification of potentially harmful molecular features.
ADME/Tox PredictionIn silico screening to prioritize candidates with favorable drug-like properties.
Automated Synthesis PlanningAccelerating the synthesis of new compounds through optimized reaction pathways.

Sustainable Synthesis and Green Chemistry Approaches

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. mdpi.compharmacyjournal.org Future research on this compound will likely focus on developing more sustainable and efficient synthetic methods. pharmacyjournal.org

Key areas for green chemistry integration include:

Use of Benign Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Future methods could employ greener alternatives like polyethylene (B3416737) glycol (PEG) or ionic liquids. pharmacyjournal.orgfrontiersin.org For instance, a protocol similar to the synthesis of benzyl phosphonates using a PEG/KI catalytic system could be adapted, avoiding toxic solvents and proceeding at room temperature. frontiersin.org

Energy-Efficient Techniques: Methods such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comjddhs.com Applying this technology to the synthesis of this compound could lead to faster, more efficient, and cleaner production. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild, aqueous conditions. A potential application could be the use of enzymes like laccase for specific transformations, such as the selective deprotection of N-benzyl groups, which is a common step in carbamate (B1207046) chemistry. rsc.org

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through ball milling, represent a significant advancement in green synthesis. rsc.org This technique eliminates the need for solvents entirely, reducing waste and simplifying product purification. rsc.org

Green Chemistry TechniquePotential Application in this compound SynthesisEnvironmental Benefit
Alternative Solvents (e.g., PEG)Replacing volatile organic solvents in reaction and purification steps. frontiersin.orgReduced solvent waste and toxicity. pharmacyjournal.org
Microwave-Assisted SynthesisAccelerating coupling and carbamate formation reactions. jddhs.comLower energy consumption and faster reaction times. mdpi.com
Biocatalysis (e.g., Laccases)Selective removal of protecting groups under mild conditions. rsc.orgUse of renewable catalysts and aqueous reaction media.
Mechanochemistry (Ball Milling)Solvent-free synthesis of the core scaffold or its derivatives. rsc.orgElimination of solvent use and waste generation. rsc.org

Exploration of Multitarget Directed Ligands Incorporating the Scaffold

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.gov The concept of Multi-Target-Directed Ligands (MTDLs)—single molecules designed to interact with several biological targets simultaneously—has emerged as a promising therapeutic strategy. nih.govnih.gov The this compound scaffold is an attractive starting point for designing MTDLs due to its distinct chemical modules, which can be independently modified to interact with different targets.

Future research in this area will likely involve:

Rational Design: The this compound core can be used as a central scaffold. The benzyl group could be functionalized to target one protein, while the cyclopropyl (B3062369) moiety is modified to interact with another. This modular design allows for the fine-tuning of activity at each target.

Fragment-Based Approaches: Small chemical fragments known to bind to different targets of interest can be linked together using the cyclopropylcarbamate structure. mdpi.com This strategy leverages the simplicity of fragments to build complex molecules with tailored, multi-target profiles. mdpi.com

Application in Neurodegenerative Disease: Given that many existing multi-target strategies focus on conditions like Alzheimer's disease, the this compound scaffold could be explored for its potential to simultaneously modulate targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

Advanced Methodologies for Mechanistic and Interaction Studies

A deeper understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Future research will employ sophisticated biophysical and computational techniques to elucidate these mechanisms.

Advanced methodologies to be explored include:

Biophysical Techniques: High-resolution methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide detailed, atomic-level snapshots of the compound bound to its target protein. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can precisely measure the binding affinity and thermodynamics of the interaction, offering insights into the forces driving complex formation. smolecule.com

Computational Chemistry: Quantum mechanics methods like Density Functional Theory (DFT) can be used to study the compound's electronic structure, molecular electrostatic potential, and reactivity, helping to predict sites of interaction. Molecular dynamics (MD) simulations can model the dynamic behavior of the compound within a biological environment, revealing how it binds to its target and the conformational changes that may occur.

Cellular and In Vivo Studies: Advanced cellular imaging techniques can track the compound's uptake and distribution within cells. In vivo studies in model organisms will be essential to understand how the compound behaves in a complex biological system and to validate its mechanism of action. smolecule.com

MethodologyInformation Gained
X-ray Crystallography / Cryo-EMHigh-resolution 3D structure of the compound-target complex.
Surface Plasmon Resonance (SPR)Real-time kinetics of binding and dissociation (on- and off-rates).
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of binding (affinity, enthalpy, entropy).
Density Functional Theory (DFT)Electronic properties and reactivity of the molecule.
Molecular Dynamics (MD) SimulationsDynamic behavior and stability of the compound-target interaction over time.

Q & A

Q. What is an optimized synthetic route for Benzyl cyclopropylcarbamate (5q) with high yield?

this compound is synthesized via General Procedure A (GP A) using cyclopropylamine and benzyl chloroformate in dichloromethane. The reaction proceeds under mild conditions (room temperature, 16 hours) with 99% yield after purification via silica column chromatography (pentanes:ethyl acetate eluent). Key steps include:

  • Reagent stoichiometry : 1:1 molar ratio of cyclopropylamine to benzyl chloroformate.
  • Workup : Quenching with 1 N HCl, extraction with dichloromethane, and drying over Na₂SO₄.
  • Characterization : ¹H NMR (δ = 5.10 ppm for CH₂, 0.76–0.49 ppm for cyclopropane protons) confirms purity .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H NMR : Peaks at δ 7.41–7.29 (aromatic protons), 5.10 (OCH₂), and 0.76–0.49 ppm (cyclopropyl CH₂) are diagnostic .
  • IR spectroscopy : Stretch at 1687 cm⁻¹ (C=O carbamate) and 2097 cm⁻¹ (azide, if functionalized) .
  • HRMS : Exact mass [M+Na]⁺ calculated as 399.1428; observed deviation <1 ppm confirms molecular identity .

Q. What safety protocols are essential for handling this compound?

  • Protective equipment : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Storage : Tightly sealed containers in dry, ventilated areas to prevent hydrolysis .
  • Spill management : Use dry sand or chemical absorbents; avoid environmental release due to unknown ecotoxicity .

Advanced Research Questions

Q. How do reaction conditions influence diazidation of this compound?

Diazidation (e.g., forming Benzyl (1,3-diazidopropyl)carbamate ) requires:

  • Catalyst : Copper(I) thiophene-2-carboxylate (CuTc, 0.01 equiv.) for azide transfer .
  • Temperature : Controlled at -20°C to prevent side reactions (e.g., azide decomposition).
  • Yield optimization : 66% yield achieved with 5:1 pentanes:ethyl acetate eluent for purification .
  • Mechanistic insight : CuTc facilitates regioselective azide addition to the cyclopropane ring, likely via radical intermediates .

Q. How can regioselectivity be controlled in cyclopropane functionalization?

Example: Benzyl (3-azido-1-(2-hydroxynaphthalen-1-yl)propyl)carbamate synthesis:

  • Electrophilic trapping : Boron trifluoride etherate (1.0 equiv.) directs 2-naphthol addition to the less hindered cyclopropane position at -20°C .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (46% yield), while higher temperatures risk ring-opening .

Q. How to resolve contradictions in reaction yield data across studies?

  • Case study : this compound derivatives show variable yields (46–99%) due to:
    • Purification efficiency : Column chromatography solvent ratios (e.g., 4:1 vs. 5:1 pentanes:ethyl acetate) impact recovery .
    • Catalyst loading : CuTc at 0.01 equiv. improves azide yields vs. uncatalyzed routes .
  • Data validation : Cross-reference NMR and HRMS data to confirm product identity despite yield discrepancies .

Methodological Recommendations

Q. How to design experiments for functionalizing this compound?

  • Step 1 : Select electrophiles (e.g., Grignard reagents, naphthols) compatible with cyclopropane strain.
  • Step 2 : Optimize Lewis acids (BF₃·Et₂O, ZnCl₂) to stabilize transition states .
  • Step 3 : Monitor reaction progress via TLC (Rf = 0.30–0.53 in pentanes:ethyl acetate) .

Q. What analytical strategies validate synthetic products?

  • Multi-technique approach : Combine NMR (structural confirmation), IR (functional groups), and HRMS (molecular formula).
  • Reproducibility : Document solvent ratios (e.g., CDCl₃ for NMR) and instrument parameters (e.g., 400 MHz for ¹H NMR) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.